Fasobegron
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Overview
Description
Fasobegron is a β3-adrenoreceptor agonist with the chemical formula C24H24ClNO4 and a molecular weight of 425.91 g/mol . It is primarily used in scientific research and has shown potential in various applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of Fasobegron typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Fasobegron undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted this compound compounds .
Scientific Research Applications
Fasobegron has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study β3-adrenoreceptor interactions and related chemical processes.
Biology: Investigated for its effects on biological systems, particularly in relation to β3-adrenoreceptor activity.
Medicine: Explored for potential therapeutic applications, including the treatment of metabolic disorders and other conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Fasobegron exerts its effects by selectively activating β3-adrenoreceptors. This activation leads to various physiological responses, including the relaxation of smooth muscle tissues. The molecular targets and pathways involved in this process are primarily related to the β3-adrenoreceptor signaling pathway .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Fasobegron include:
Mirabegron: Another β3-adrenoreceptor agonist used to treat overactive bladder.
Vibegron: A β3-adrenoreceptor agonist with similar applications in treating urinary conditions.
Uniqueness of this compound
This compound is unique due to its specific chemical structure and properties, which may offer distinct advantages in certain research and therapeutic applications. Its selectivity for β3-adrenoreceptors and potential for various scientific applications make it a valuable compound in research .
Properties
CAS No. |
643094-49-9 |
---|---|
Molecular Formula |
C24H24ClNO4 |
Molecular Weight |
425.9 g/mol |
IUPAC Name |
4-[4-[2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]ethyl]phenyl]-2-methoxybenzoic acid |
InChI |
InChI=1S/C24H24ClNO4/c1-30-23-14-18(9-10-21(23)24(28)29)17-7-5-16(6-8-17)11-12-26-15-22(27)19-3-2-4-20(25)13-19/h2-10,13-14,22,26-27H,11-12,15H2,1H3,(H,28,29)/t22-/m0/s1 |
InChI Key |
IBPCNRNTIRZRJZ-QFIPXVFZSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)CCNC[C@@H](C3=CC(=CC=C3)Cl)O)C(=O)O |
SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)CCNCC(C3=CC(=CC=C3)Cl)O)C(=O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)CCNCC(C3=CC(=CC=C3)Cl)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Fasobegron |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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